5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

Catalog No.
S2895716
CAS No.
82827-58-5
M.F
C11H13BrO
M. Wt
241.128
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

CAS Number

82827-58-5

Product Name

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

IUPAC Name

5-(2-bromoethoxy)-2,3-dihydro-1H-indene

Molecular Formula

C11H13BrO

Molecular Weight

241.128

InChI

InChI=1S/C11H13BrO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2

InChI Key

BOGDZQBNXLDUMW-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)OCCBr

Solubility

not available

While the compound can be purchased from several chemical suppliers, no scientific publications or patents explicitly mention its use in research. This suggests that the research involving this specific molecule is either:

  • Not yet published: Research findings are often not immediately published, and there could be ongoing research using this compound that has not yet been documented in scientific literature.
  • Proprietary: The research and potential applications of 5-(2-bromoethoxy)-2,3-dihydro-1H-indene might be proprietary and not publicly disclosed due to commercial or intellectual property reasons.

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical databases: Searching chemical databases like PubChem () or SciFinder might reveal related compounds or research areas that could offer clues about potential applications of 5-(2-bromoethoxy)-2,3-dihydro-1H-indene.
  • Patent databases: Searching patent databases might uncover patents mentioning the compound or its synthesis, potentially providing information about its intended use.
  • Scientific conferences: Attending scientific conferences or reviewing conference proceedings might reveal recent research that utilizes 5-(2-bromoethoxy)-2,3-dihydro-1H-indene.

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is an organic compound classified within the indene family. Its structure features a bromoethoxy substituent attached to the indene ring, which contributes to its unique chemical properties. This compound is identified by the Chemical Abstracts Service number 82827-58-5 and is notable for its potential applications in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution (S_N2): The bromoethoxy group can be replaced by nucleophiles such as alkoxides or amines, facilitating further chemical transformations.
  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes, expanding its utility in synthetic pathways.
  • Reduction: Reduction reactions can convert this compound into alcohols or alkanes, allowing for functional group interconversions.

Research indicates that 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene exhibits potential biological activities. It has been investigated for:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against various microbial strains.
  • Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell growth, making it a candidate for further pharmacological studies.

The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene can be accomplished through several methods:

Williamson Ether Synthesis

This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. Specifically, 2-bromoethanol reacts with 2,3-dihydro-1H-indene in the presence of a strong base like sodium hydride or potassium hydride to form the desired ether.

Industrial Production

For large-scale production, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors may enhance efficiency and scalability.

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene has diverse applications across various fields:

  • Organic Synthesis: Serves as a versatile building block for generating more complex molecules.
  • Pharmaceutical Development: Investigated as a potential pharmacophore in drug design due to its biological activities.
  • Specialty Chemicals: Utilized in producing materials with specific properties tailored for industrial applications.

Studies on the interactions of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene with biological targets are ongoing. These investigations focus on understanding its mechanisms of action, particularly in relation to its antimicrobial and anticancer properties. The compound's ability to form hydrogen bonds and engage in π-stacking interactions may influence its biological efficacy .

Similar Compounds

The following compounds share structural similarities with 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene:

Compound NameStructural Features
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxineContains a benzodioxine ring instead of an indene ring.
1,4-Bis(2-bromoethoxy)benzeneFeatures two bromoethoxy groups on a benzene ring.
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-oneContains methoxy groups and additional methyl substituents.

Uniqueness

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is distinguished by its indene core structure, which imparts unique chemical and physical properties compared to other similar compounds. The presence of the bromoethoxy group allows for versatile modifications that enhance its utility as an intermediate in organic synthesis .

XLogP3

3.5

Dates

Modify: 2023-08-17

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